1-(4-fluorophenyl)-2-(isopropylthio)-5-phenyl-1H-imidazole
Description
1-(4-Fluorophenyl)-2-(isopropylthio)-5-phenyl-1H-imidazole is a fluorinated imidazole derivative characterized by a substituted aromatic ring system. Its structure comprises:
- Position 2: An isopropylthio (-S-iPr) substituent, which may enhance lipophilicity and influence binding interactions .
- Position 5: A phenyl group, contributing to steric bulk and π-π stacking capabilities.
This compound’s structural features suggest applications in medicinal chemistry, particularly in targeting enzymes or receptors where fluorine and sulfur substituents modulate activity .
Properties
IUPAC Name |
1-(4-fluorophenyl)-5-phenyl-2-propan-2-ylsulfanylimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2S/c1-13(2)22-18-20-12-17(14-6-4-3-5-7-14)21(18)16-10-8-15(19)9-11-16/h3-13H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URIIMEMIDVHXCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NC=C(N1C2=CC=C(C=C2)F)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorophenyl)-2-(isopropylthio)-5-phenyl-1H-imidazole typically involves multi-step organic reactions. One common method starts with the preparation of the imidazole ring, followed by the introduction of the fluorophenyl and isopropylthio groups through nucleophilic substitution reactions. The reaction conditions often require the use of polar aprotic solvents, such as dimethylformamide (DMF), and catalysts like potassium carbonate (K2CO3) to facilitate the substitution reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluorophenyl)-2-(isopropylthio)-5-phenyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the isopropylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to modify the imidazole ring or other functional groups.
Common Reagents and Conditions:
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Halogenating agents, nitrating agents
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Modified imidazole derivatives
Substitution: Various substituted imidazole derivatives
Scientific Research Applications
1-(4-Fluorophenyl)-2-(isopropylthio)-5-phenyl-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-2-(isopropylthio)-5-phenyl-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances the compound’s binding affinity to these targets, while the imidazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Substituent Comparison of Imidazole Derivatives
Key Observations :
- Fluorophenyl groups across compounds enhance resistance to oxidative metabolism, a common feature in drug design .
Structural and Crystallographic Insights
- Target Compound: Predicted to adopt a non-planar conformation due to steric hindrance from the isopropylthio group, contrasting with the near-planar structures of thiazole derivatives .
- Crystallography : Analogues like 4-(4-fluorophenyl)thiazoles crystallize in triclinic systems (P̄1 symmetry) with two independent molecules per unit cell . Similar packing behavior is expected for the target compound, though substituents may disrupt symmetry.
Biological Activity
1-(4-Fluorophenyl)-2-(isopropylthio)-5-phenyl-1H-imidazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes available research findings, including case studies and data tables, to provide a comprehensive overview of its biological activity.
Antitumor Activity
Recent studies have highlighted the antitumor potential of imidazole derivatives, including this compound. In vitro assays have demonstrated that this compound exhibits potent antiproliferative effects against various cancer cell lines.
Case Study: Antiproliferative Effects
In a study published in Molecules, the compound was tested against three cancer cell lines: A549 (lung cancer), SGC-7901 (gastric cancer), and HeLa (cervical cancer). The results indicated that:
- IC50 Values : The compound showed an IC50 value of approximately 18.53 µM , which is comparable to standard chemotherapeutic agents such as 5-fluorouracil (5-FU) and methotrexate (MTX) .
- Selectivity Index : The selectivity index for normal L-02 cells was found to be 23–46-fold higher than that for tumor cells, indicating a favorable safety profile .
The mechanism by which this imidazole derivative induces apoptosis in cancer cells involves:
- Increased Bax and Decreased Bcl-2 Expression : The treatment led to an increase in pro-apoptotic protein Bax while decreasing anti-apoptotic Bcl-2 levels, promoting apoptosis in a time-dependent manner .
- Caspase Activation : Notably, caspase-3 expression increased significantly, indicating the activation of the apoptotic pathway .
Antimicrobial Activity
Beyond its antitumor properties, this compound has also been evaluated for its antimicrobial activity .
Study Findings
In a comparative study on various imidazole derivatives, it was found that:
- The compound exhibited effective antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.
- The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics like norfloxacin .
Summary of Biological Activities
The following table summarizes the biological activities reported for this compound:
Q & A
Q. How can researchers optimize the synthesis of 1-(4-fluorophenyl)-2-(isopropylthio)-5-phenyl-1H-imidazole to improve yield and purity?
Methodological Answer: To optimize synthesis, employ statistical Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, catalyst loading, solvent polarity) and analyze their impact on yield and purity. For example:
- Use central composite design to assess interactions between variables like reaction time (12–24 hours) and temperature (60–100°C).
- Apply HPLC (High-Performance Liquid Chromatography) to monitor purity, referencing gradient elution methods described for structurally related imidazoles .
- Key Tip: Include a quenching step with ice-cold water to minimize byproduct formation, as suggested in analogous sulfur-containing heterocycles .
Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Methodological Answer: A multi-technique approach is critical:
- NMR: Use - and -NMR to confirm substitution patterns on the fluorophenyl and isopropylthio groups. -NMR can resolve phenyl ring electronic environments .
- X-ray Crystallography: For unambiguous structural confirmation, grow single crystals via slow evaporation in dichloromethane/hexane mixtures, as demonstrated for fluorophenyl-imidazole derivatives .
- HPLC-MS: Pair reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with mass spectrometry to verify molecular weight and detect trace impurities .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
Methodological Answer: Integrate quantum chemical calculations (e.g., DFT for electronic structure analysis) and molecular docking (e.g., AutoDock Vina for target binding affinity prediction):
- Calculate Fukui indices to predict reactive sites for functionalization (e.g., adding electron-withdrawing groups to the phenyl ring) .
- Simulate solvation effects using COSMO-RS to optimize solubility for in vitro assays .
- Validate predictions with SAR (Structure-Activity Relationship) studies, as seen in analogous imidazole-based kinase inhibitors .
Q. How should researchers resolve contradictions in experimental data, such as discrepancies between theoretical and observed reaction rates?
Methodological Answer:
- Cross-Validation: Replicate experiments under controlled conditions (e.g., inert atmosphere for air-sensitive intermediates) .
- Kinetic Isotope Effects (KIE): Use deuterated analogs to probe rate-determining steps (e.g., C–S bond formation in isopropylthio group incorporation) .
- Multivariate Analysis: Apply ANOVA to identify outliers in datasets, particularly when comparing computational predictions (e.g., Arrhenius plots) with empirical results .
Q. What strategies are recommended for elucidating the reaction mechanism of imidazole ring formation in this compound?
Methodological Answer:
- Intermediate Trapping: Use low-temperature () quenching with methanol to isolate intermediates (e.g., thiourea precursors) for LC-MS analysis .
- Isotopic Labeling: Introduce or labels to track atom transfer during cyclization .
- In Situ IR Spectroscopy: Monitor key functional groups (e.g., C=O stretching in carbonyl intermediates) during reaction progression .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
